molecular formula C20H16N4 B1213141 6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline

6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline

Cat. No. B1213141
M. Wt: 312.4 g/mol
InChI Key: ZRZMLKAZUBVMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline is an imidazopyrimidine.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Heterocyclic Systems : 6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline is used in the synthesis of complex heterocyclic systems. These systems have been studied for their potential in various scientific applications (Harutyunyan, 2014).

Photophysical and Luminescence Studies

  • Luminescence Behavior in OLEDs : This compound has demonstrated strong luminescence behavior, making it a candidate for use in organic light-emitting diodes (OLEDs). However, rapid degradation under electrical current has been observed, highlighting a limitation in its practical application (Pandey et al., 2017).

Chromatographic Applications

  • Separation of Amino Acids : A derivative of this compound has shown effectiveness in detecting amino acids on thin-layer chromatography plates. It demonstrates the ability to produce distinguishable colors with various amino acids, indicating its utility in biochemical analysis (Sen et al., 2012).

Optoelectronic Material Research

  • Development of Optoelectronic Materials : Research indicates that derivatives of this compound are valuable for creating novel optoelectronic materials. These derivatives are particularly important in fabricating materials for OLEDs and as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Antibacterial and Antifungal Studies

  • Antibacterial and Antifungal Activities : Some derivatives have shown potent antibacterial and antifungal activities. This makes them of interest in the development of new antimicrobial agents (Singh et al., 2010).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Reactions : The compound and its derivatives are involved in various chemical reactions and syntheses, contributing to the development of new chemical entities. This includes reactions with malononitrile and dimedone, leading to the formation of new pyridine and quinoline derivatives (Albert & Pendergast, 1973).

Cytotoxic Activity Research

  • Cytotoxic Activities : There is ongoing research into the cytotoxic activities of derivatives, particularly in the context of potential therapeutic applications (Vilchis-Reyes et al., 2010).

properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

6-methyl-6-pyridin-4-yl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H16N4/c1-20(14-10-12-21-13-11-14)23-16-7-3-2-6-15(16)19-22-17-8-4-5-9-18(17)24(19)20/h2-13,23H,1H3

InChI Key

ZRZMLKAZUBVMMI-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=NC=C5

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC=NC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 2
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 3
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 4
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 5
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 6
6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline

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